molecular formula C21H20N6O2 B2844873 benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-94-0

benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2844873
CAS No.: 1021253-94-0
M. Wt: 388.431
InChI Key: WCBZQSHCZGNUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperazine ring, which is further substituted with a phenyl-tetrazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a multi-step synthesis is required:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the ketone group can produce benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanol .

Scientific Research Applications

Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(19-14-16-6-4-5-9-18(16)29-19)26-12-10-25(11-13-26)15-20-22-23-24-27(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZQSHCZGNUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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